6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl3NO3/c21-10-2-4-16-13(7-10)14(20(25)26)9-17(24-16)19-6-5-18(27-19)12-3-1-11(22)8-15(12)23/h1-9H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQICXTFYYCAODI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorophenyl furan with a suitable quinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6-Chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (Compound 29)
- Structural Differences : The furan substituent here is a 5-methyl group instead of 2,4-dichlorophenyl.
- Synthesis : Prepared via coupling reactions similar to the target compound, yielding 29 as a pale cream solid.
- Key Properties: Reduced steric bulk compared to the dichlorophenyl analog. Lower molecular weight (C₁₆H₁₁ClNO₃ vs. C₂₀H₁₁Cl₃NO₃).
2-[5-(3-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid (CAS 634177-82-5)
- Structural Differences: Chlorine is at the quinoline’s 6-methyl position, and the furan bears a 3-chlorophenyl group.
- Key Properties: Molecular formula: C₂₁H₁₄ClNO₃. The 3-chloro substitution on phenyl alters electronic distribution compared to 2,4-dichloro.
- Implications : The meta-chloro configuration may reduce steric hindrance, improving solubility but possibly weakening π-π stacking interactions.
6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid (CAS 618393-27-4)
- Structural Differences : The furan substituent is a 3-(trifluoromethyl)phenyl group.
- Key Properties :
- Molecular weight: 417.77 g/mol.
- The CF₃ group is strongly electron-withdrawing, enhancing metabolic stability.
- Implications : Increased lipophilicity (logP) may improve membrane permeability but reduce aqueous solubility.
6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid (CAS 637323-35-4)
- Structural Differences: Bromine replaces chlorine at quinoline position 6, and the furan has a 2,5-dichlorophenyl group.
- Key Properties :
- Higher molecular weight (due to Br vs. Cl).
- Bromine’s larger atomic radius may enhance halogen bonding in biological targets.
Ester Derivatives: [2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-Chloro-3-methylquinoline-4-carboxylate
- Structural Differences : The carboxylic acid is esterified with a 2-(2,4-dichlorophenyl)-2-oxoethyl group.
- Key Properties :
- Esterification increases molecular weight and alters pharmacokinetics (e.g., slower hydrolysis).
Comparative Analysis Table
Biological Activity
6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family, characterized by its unique structure that includes a quinoline core, a furan moiety, and a dichlorophenyl group. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and potential antitubercular properties.
Chemical Structure and Properties
The chemical structure of this compound is defined by the following features:
- Quinoline Core : A bicyclic structure that is often associated with various biological activities.
- Furan Moiety : Contributes to the compound's reactivity and potential interactions with biological targets.
- Dichlorophenyl Group : Enhances lipophilicity and may influence the compound's pharmacokinetics.
The presence of chlorine atoms and the carboxylic acid functional group are critical for its chemical reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for further exploration in antibiotic development.
- Anticancer Potential : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has been observed to have cytotoxic effects on human leukemia (CEM-13) and breast cancer (MCF-7) cells, with IC50 values indicating promising potency compared to established chemotherapeutic agents like doxorubicin.
- Antitubercular Properties : Preliminary studies suggest that derivatives of this compound may exhibit antitubercular activity, although further research is needed to elucidate its efficacy against Mycobacterium tuberculosis.
The mechanism of action for this compound involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to disrupted proliferation in cancer cells.
- Receptor Modulation : It may also interact with cellular receptors, modulating signaling pathways that control cell survival and apoptosis.
Case Studies
-
Cytotoxicity Assays :
- In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
- MCF-7 (breast adenocarcinoma): IC50 = 0.76 µM
- U937 (acute monocytic leukemia): IC50 = 0.65 µM
- These values indicate a strong potential for further development as an anticancer agent.
- In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
-
Antimicrobial Testing :
- The compound was tested against several bacterial strains, demonstrating significant inhibition zones in disk diffusion assays.
-
Antitubercular Activity :
- Initial testing revealed moderate activity against Mycobacterium tuberculosis with MIC values around 62.57 µg/mL for certain derivatives.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 6-Chloroquinoline | Quinoline core | Antimicrobial activity |
| 5-(2,4-Dichlorophenyl)furan | Furan ring with dichlorophenyl substitution | Potential herbicidal properties |
| 6-Aminoquinoline | Amino group at position 6 | Antimalarial properties |
| 5-Fluorouracil | Pyrimidine derivative | Widely used in cancer therapy |
This table illustrates how the specific combination of functional groups in this compound confers distinct biological activities not observed in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
